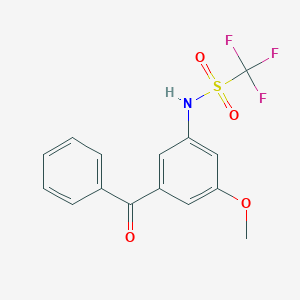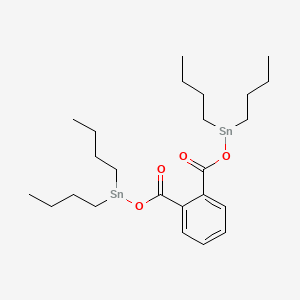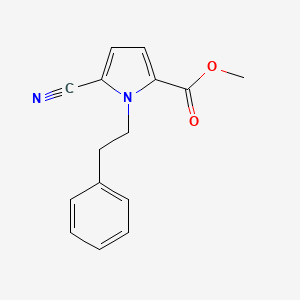![molecular formula C21H20IN B14532288 1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide CAS No. 62607-90-3](/img/structure/B14532288.png)
1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of indeno[2,1-C]pyridinium salts, which are characterized by their fused ring systems and quaternary nitrogen atoms.
Preparation Methods
The synthesis of 1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2,3-dimethylindole with benzyl halides, followed by cyclization and quaternization with iodine to form the desired iodide salt. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide can be compared with other similar compounds, such as:
1-Benzyl-2,3-dimethylindole: This compound shares a similar indole structure but lacks the quaternary nitrogen and iodide ion.
2,3-Dimethyl-9H-indeno[2,1-C]pyridine: This compound has a similar fused ring system but does not have the benzyl group or the quaternary nitrogen.
Benzylpyridinium salts: These compounds have a quaternary nitrogen and benzyl group but differ in the specific ring structures and substituents.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62607-90-3 |
|---|---|
Molecular Formula |
C21H20IN |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethyl-9H-indeno[2,1-c]pyridin-2-ium;iodide |
InChI |
InChI=1S/C21H20N.HI/c1-15-12-19-18-11-7-6-10-17(18)14-20(19)21(22(15)2)13-16-8-4-3-5-9-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VCYKNYJBBSZOGM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C(=[N+]1C)CC4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14532209.png)
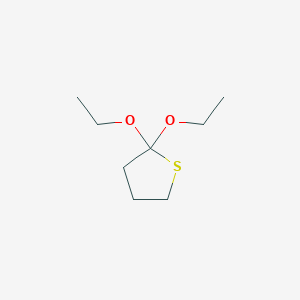
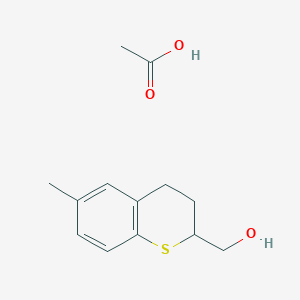



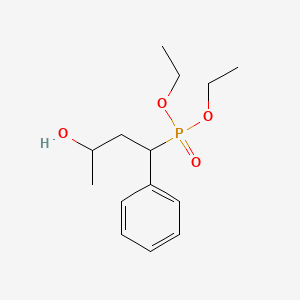

![1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14532274.png)
![1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14532276.png)
![2,3,4-Trichlorobicyclo[4.2.1]non-3-ene](/img/structure/B14532277.png)
